molecular formula C18H15FN6O B10974280 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10974280
M. Wt: 350.3 g/mol
InChI Key: GSWAXXIOTBBHQJ-UHFFFAOYSA-N
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Description

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Construction of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of the pyrazole derivative with a suitable aldehyde or ketone in the presence of a base.

    Introduction of Carboxamide Group: The final step is the amidation reaction, where the pyrazolo[1,5-a]pyrimidine intermediate is reacted with an amine (such as 3-fluoroaniline) to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of the fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15FN6O

Molecular Weight

350.3 g/mol

IUPAC Name

7-(1,5-dimethylpyrazol-4-yl)-N-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H15FN6O/c1-11-14(10-21-24(11)2)16-6-7-20-17-9-15(23-25(16)17)18(26)22-13-5-3-4-12(19)8-13/h3-10H,1-2H3,(H,22,26)

InChI Key

GSWAXXIOTBBHQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC=NC3=CC(=NN23)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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